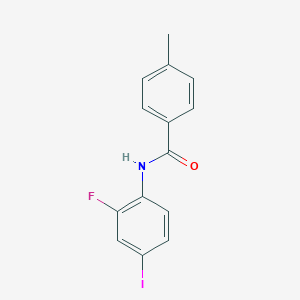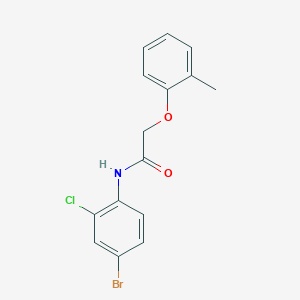![molecular formula C23H23N3O2S B244059 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator in B cell receptor signaling, and its inhibition has shown therapeutic potential in various B cell malignancies.
Mecanismo De Acción
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a reversible inhibitor of BTK, which plays a crucial role in B cell receptor signaling. Upon binding to BTK, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide blocks downstream signaling pathways, including AKT and ERK, leading to decreased proliferation and survival of B cells. In addition, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis in B cell malignancies through caspase activation and mitochondrial dysfunction.
Biochemical and Physiological Effects
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to have selective inhibitory effects on BTK, with minimal off-target effects on other kinases. In addition, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has good pharmacokinetic properties, with high oral bioavailability and long half-life in preclinical models. In terms of physiological effects, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce tumor regression and improve survival in mouse models of B cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is its specificity for BTK, which allows for selective targeting of B cell malignancies. In addition, its good pharmacokinetic properties make it a promising candidate for clinical development. However, one limitation of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is its potential for resistance development, as has been observed for other BTK inhibitors. Furthermore, its efficacy may be limited in certain B cell malignancies that have alternative signaling pathways.
Direcciones Futuras
There are several future directions for 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide research. One area of interest is the combination of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide with other targeted therapies for B cell malignancies, such as BCL-2 inhibitors or PI3K inhibitors. Another direction is the development of biomarkers to predict response to 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide and monitor treatment efficacy. Furthermore, the potential for resistance development highlights the need for continued research into alternative targeting strategies for B cell malignancies. Finally, the clinical development of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in humans will provide important insights into its safety and efficacy in patients.
Métodos De Síntesis
The synthesis of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting with the reaction of 4-(2-thienylcarbonyl)piperazine with 4-bromoaniline to yield 4-(4-(2-thienylcarbonyl)-1-piperazinyl)aniline. This intermediate is then reacted with 2-methylbenzoic acid chloride to produce 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The final product is obtained through purification and characterization steps.
Aplicaciones Científicas De Investigación
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical models for its potential in treating B cell malignancies. In vitro studies have shown that 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated its efficacy in various mouse models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma.
Propiedades
Fórmula molecular |
C23H23N3O2S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H23N3O2S/c1-17-5-2-3-6-20(17)22(27)24-18-8-10-19(11-9-18)25-12-14-26(15-13-25)23(28)21-7-4-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27) |
Clave InChI |
ZUKYLMPHWDEXNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)